1-(2-Nitro-5-(trifluoromethylthio)phenyl)propan-1-one
Description
1-(2-Nitro-5-(trifluoromethylthio)phenyl)propan-1-one is a substituted propanone derivative featuring a phenyl ring with two distinct electron-withdrawing groups: a nitro (-NO₂) substituent at the 2-position and a trifluoromethylthio (-SCF₃) group at the 5-position. The compound’s molecular framework combines aromaticity with ketone functionality, making it a candidate for applications in organic synthesis, materials science, or pharmaceutical intermediates. Its reactivity is influenced by the electron-deficient aromatic ring, which may enhance susceptibility to nucleophilic attack or participation in cross-coupling reactions.
Properties
Molecular Formula |
C10H8F3NO3S |
|---|---|
Molecular Weight |
279.24 g/mol |
IUPAC Name |
1-[2-nitro-5-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H8F3NO3S/c1-2-9(15)7-5-6(18-10(11,12)13)3-4-8(7)14(16)17/h3-5H,2H2,1H3 |
InChI Key |
YIELTYSUFMBEMC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)SC(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and subsequent functional group transformations. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-Nitro-5-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles such as thiols or amines.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(2-Nitro-5-(trifluoromethylthio)phenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Nitro-5-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethylthio group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
Positional Isomerism and Substituent Effects
- 1-(3-Ethyl-2-(trifluoromethylthio)phenyl)propan-1-one (C₁₂H₁₃F₃OS; molar mass 262.29 g/mol) : This positional isomer substitutes the nitro group with an ethyl (-C₂H₅) group at the 3-position, retaining the -SCF₃ group at the 2-position. The ethyl group introduces steric hindrance, which may lower reactivity in substitution reactions compared to the nitro-bearing target compound.
| Property | Target Compound | 1-(3-Ethyl-2-(SCF₃)phenyl)propan-1-one |
|---|---|---|
| Molecular Formula | Not Provided* | C₁₂H₁₃F₃OS |
| Molar Mass (g/mol) | Not Provided* | 262.29 |
| Key Substituents | -NO₂ (2), -SCF₃ (5) | -C₂H₅ (3), -SCF₃ (2) |
Functional Group Variations in Propanone Derivatives
1-(4-Tosylphenyl)propan-1-one (C₁₆H₁₆O₃S) and 1-(4-(Phenylethynyl)phenyl)propan-1-one :
- The tosyl (-SO₂C₆H₄CH₃) and phenylethynyl (-C≡CPh) groups are electron-withdrawing and π-conjugated, respectively.
- These substituents contrast with the nitro and -SCF₃ groups in the target compound, leading to differences in electronic properties. Tosyl groups enhance sulfonation reactivity, while phenylethynyl groups facilitate cross-coupling reactions.
- 1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one : This compound replaces the benzene ring with a thiophene moiety and introduces a chlorine substituent.
Pharmacologically Relevant Derivatives
- Cathinone Derivatives (e.g., 3,4-Methylenedioxy-N-benzylcathinone) : These compounds feature an amino (-NH₂) group at the β-position of the propanone, conferring stimulant properties. The target compound lacks this amino group, suggesting divergent pharmacological profiles and regulatory implications.
Biological Activity
1-(2-Nitro-5-(trifluoromethylthio)phenyl)propan-1-one is an organic compound characterized by a unique combination of functional groups, including a nitro group and a trifluoromethylthio group. These structural features contribute to its distinctive chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C10H8F3NO3S
- Molecular Weight : 279.24 g/mol
- IUPAC Name : 1-(2-Nitro-5-(trifluoromethylthio)phenyl)propan-1-one
Biological Activity Overview
Research indicates that 1-(2-Nitro-5-(trifluoromethylthio)phenyl)propan-1-one exhibits significant biological activity, particularly in the following areas:
1. Enzyme Inhibition
The compound has been shown to interact with various enzymes, potentially acting as an inhibitor. The presence of the nitro group allows it to participate in redox reactions, which may influence enzyme activity. Preliminary studies suggest that it could inhibit enzymes involved in metabolic pathways.
2. Antimicrobial Activity
In vitro studies have indicated that this compound possesses antimicrobial properties. It has been tested against several bacterial strains, showing varying degrees of effectiveness. The trifluoromethylthio group enhances lipophilicity, which may improve its ability to penetrate microbial membranes.
3. Antioxidant Properties
The compound's structure suggests potential antioxidant activity due to the presence of the nitro group, which can scavenge free radicals. This property may contribute to its protective effects against oxidative stress in biological systems.
Case Studies and Experimental Data
A series of experiments have been conducted to assess the biological activity of 1-(2-Nitro-5-(trifluoromethylthio)phenyl)propan-1-one:
The mechanisms by which 1-(2-Nitro-5-(trifluoromethylthio)phenyl)propan-1-one exerts its biological effects are still under investigation. However, it is hypothesized that:
- The nitro group may facilitate redox reactions, altering enzyme function.
- The trifluoromethylthio group enhances hydrophobic interactions with lipid membranes, increasing cellular uptake and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
